molecular formula C9H17N B13429950 7-Isopropyl-5-azaspiro[2.4]heptane

7-Isopropyl-5-azaspiro[2.4]heptane

Cat. No.: B13429950
M. Wt: 139.24 g/mol
InChI Key: SURFCECMFYWGHQ-UHFFFAOYSA-N
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Description

7-Isopropyl-5-azaspiro[24]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-5-azaspiro[2.4]heptane can be achieved through several methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is typically catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos. The reaction conditions usually involve stirring the reactants in dichloromethane at room temperature under an argon atmosphere .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the preparation of a spiro intermediate, which can be further converted into the desired compound through a series of chemical transformations .

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-Isopropyl-5-azaspiro[2.4]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Isopropyl-5-azaspiro[2.4]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Isopropyl-5-azaspiro[24]heptane is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and binding properties

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

7-propan-2-yl-5-azaspiro[2.4]heptane

InChI

InChI=1S/C9H17N/c1-7(2)8-5-10-6-9(8)3-4-9/h7-8,10H,3-6H2,1-2H3

InChI Key

SURFCECMFYWGHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCC12CC2

Origin of Product

United States

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